6-Chloropurin-9-ide, also known as 6-chloropurine, is a chlorinated derivative of purine, a fundamental building block of nucleic acids. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in medicinal chemistry and biochemistry.
6-Chloropurin-9-ide is derived from hypoxanthine, a naturally occurring purine base found in nucleic acids. It can be synthesized through various chemical methods that involve chlorination processes.
6-Chloropurin-9-ide belongs to the class of compounds known as purines. Purines are heterocyclic aromatic organic compounds that are vital for the formation of nucleotides, which are the building blocks of DNA and RNA.
The synthesis of 6-chloropurine can be achieved through several methods, primarily involving the chlorination of hypoxanthine or its derivatives. One notable method involves using phosphorus oxychloride as a chlorinating agent in the presence of a tertiary amine catalyst.
A typical synthesis procedure includes the following steps:
6-Chloropurin-9-ide has a molecular formula of C5H4ClN5 and a molecular weight of approximately 173.57 g/mol. The structure consists of a purine ring with a chlorine atom substituted at the sixth position.
6-Chloropurin-9-ide participates in various chemical reactions typical of purines, including nucleophilic substitutions and coupling reactions to form more complex derivatives.
For example, it can react with phosphonamidate derivatives to form new compounds with potential biological activities. The synthesis of these derivatives often involves one-pot three-step reactions that yield products with promising antimicrobial properties .
The mechanism of action for 6-chloropurin-9-ide involves its incorporation into nucleic acids during replication or transcription processes. As an analog to natural nucleotides, it can disrupt normal RNA synthesis by being mistakenly incorporated into viral RNA.
Studies indicate that nucleotide analogs like 6-chloropurin-9-ide can inhibit viral RNA synthesis or disrupt RNA function by competing with natural nucleotides in the replication process .
Relevant data from studies indicate that the compound maintains high purity levels (>99%) when synthesized under controlled conditions .
6-Chloropurin-9-ide has several applications in scientific research and pharmaceutical development:
6-Chloropurin-9-ide (C₅H₃ClN₄) features a purine ring system modified by a chlorine atom at the C6 position, with formal anionic charge delocalization at N9. The purine core consists of a pyrimidine ring fused to an imidazole ring, creating a planar, bicyclic aromatic system. Key bond lengths and angles derived from crystallographic and computational studies reveal:
Table 1: Spectral Characterization of 6-Chloropurin-9-ide
Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
---|---|---|---|
Ring stretching | 1589 | 1593 | C=C, C=N |
C6-Cl stretching | 1092 | 1096 | ν(C-Cl) |
N9-H deformation | 831 | 835 | δ(N-H) |
Data derived from B3LYP/6-311++G(d,p) DFT calculations [6]
Theoretical analyses reveal a proton affinity of 873.6 kJ/mol and gas-phase basicity of 841.7 kJ/mol, indicating moderate nucleophilicity at nitrogen sites [5]. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 5.2 eV, consistent with its stability toward electrophilic attack under ambient conditions [6].
The compound exhibits prototropic tautomerism centered at N7 and N9 positions, with computational and spectroscopic evidence confirming two dominant tautomers:
The tautomeric equilibrium is solvent-dependent, with polar solvents favoring the N9H form due to its higher dipole moment (5.8 Debye vs. 4.3 Debye for N7H) [6]. X-ray diffraction studies confirm the prevalence of the N9H tautomer in crystalline complexes, where it coordinates with Lys-1 residues in ribonuclease A derivatives via phosphate linkages [2].
The C6 chlorine substitution fundamentally alters the electronic and steric properties relative to unsubstituted purines:
Table 2: Structural and Electronic Comparison of Purine Derivatives
Compound | C6 Substituent | Bond Length C6-X (Å) | HOMO-LUMO Gap (eV) | Biological Role |
---|---|---|---|---|
6-Chloropurin-9-ide | Cl | 1.737 | 5.2 | Synthetic intermediate |
Guanine | NH₂ | 1.340 | 4.8 | DNA nucleobase |
Hypoxanthine | O | 1.230 | 4.6 | Metabolic intermediate |
Adenine | NH₂ | 1.351 | 5.0 | DNA/RNA nucleobase |
Data compiled from [3] [4] [6]
Key distinctions include:
Table 3: Systematic Nomenclature of 6-Chloropurin-9-ide and Related Compounds
Common Name | IUPAC Name | CAS Registry Number |
---|---|---|
6-Chloropurin-9-ide | 6-Chloro-9H-purine-9-ide | 87-42-3 |
2-Amino-6-chloropurine | 2-Amino-6-chloro-7H-purine | Not provided |
6-Chloro-9-ribofuranoside | 6-Chloro-9-β-D-ribofuranosylpurine | Not provided |
Standardized nomenclature from chemical databases [3] [5]
The systematic name 6-chloro-9H-purine-9-ide specifies both the position of chlorine substitution and the anionic center at N9. This distinguishes it from neutral tautomers (e.g., 6-chloro-7H-purine) and regioisomers like 2-chloropurine. In biochemical contexts, its ribosylated form is termed 6-chloro-9-β-D-ribofuranosylpurine when conjugated to ribose [2] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2